

1,3-Dimethylpseudouridine (): Technical Guide to a C-Nucleoside Isostere

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Compound of Interest

Compound Name: 1,3-Dimethylpseudouridine

CAS No.: 64272-68-0

Cat. No.: B1358071

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Executive Technical Summary

1,3-Dimethylpseudouridine (CAS: 64272-68-0) is a highly specialized modified nucleoside.^[1] ^[2] While chemically defined as a pyrimidine C-nucleoside (an isomer of 1,3-dimethyluridine), it is frequently classified in pharmaceutical databases and oncology panels as a functional purine nucleoside analogue.

This dual identity arises from its unique mechanism of action: the methylation of the N1 and N3 positions creates a steric profile that mimics the hydrophobic bulk of certain purines (like methylated xanthenes) while simultaneously abolishing Watson-Crick hydrogen bonding capability. This makes it a potent "terminator" or "blocker" in nucleic acid polymerization and a competitive inhibitor in purine metabolic pathways, particularly in indolent lymphoid malignancies.

Core Technical Profile

Feature	Specification
IUPAC Name	5-[(1S)-1,2-dihydroxyethyl]-1,3-dimethylpyrimidine-2,4-dione (Ribose conjugated)
Chemical Class	C-Nucleoside (C-C glycosidic bond); Pyrimidine derivative.[1][2][3][4][5][6][7][8][9][10][11][12]
Functional Class	Purine Nucleoside Analogue (Antimetabolite); RNA Stability Probe.
Molecular Formula	
Key Property	Hydrolytic Stability: The C-C bond resists phosphorylase cleavage. H-Bond Blockade: N1/N3 methylation prevents base pairing.

Chemical Architecture & Synthesis

Unlike canonical nucleosides which possess a labile N-glycosidic bond, **1,3-dimethylpseudouridine** features a C-glycosidic bond (connecting Ribose C1' to Uracil C5). This confers exceptional stability against enzymatic hydrolysis, a critical trait for therapeutic analogues.

Structural Isosterism

The "Purine Analogue" classification is functionally derived from its steric volume. The N1 and N3 methyl groups occupy space similar to the imidazole ring of a purine, allowing the molecule to dock into enzyme pockets reserved for purines (e.g., specific polymerases or metabolic enzymes) but failing to execute the catalytic step due to the lack of exchangeable protons.

Synthesis Protocol (Self-Validating)

The following protocol outlines the conversion of Pseudouridine (

) to **1,3-Dimethylpseudouridine** (

).

Reagents:

- Pseudouridine (Starting Material)[1][3][4][5][7][8][9][10][13]
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Methyl Iodide ()
- Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

- Preparation: Dissolve 1.0 eq of Pseudouridine in anhydrous MeOH under an Argon atmosphere.
- Methylation (N1 & N3): Add excess DMF-DMA (4.0 eq) to the solution.
 - Mechanistic Note: The C-glycosidic nature of allows aggressive methylation conditions without risking deglycosylation (base loss), which would occur with standard Uridine.
- Reflux: Heat the mixture to reflux () for 4–6 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).
- Workup: Evaporate solvent under reduced pressure.
- Purification: Re-dissolve residue in minimal water and purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient.
- Validation: Verify product via -NMR. Look for two distinct singlet peaks corresponding to groups around 3.2–3.4 ppm.

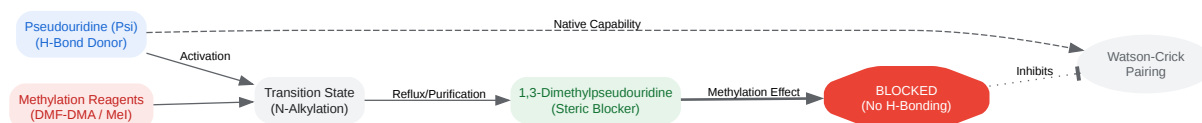
Mechanism of Action: The "Steric Blockade"

The therapeutic and analytical utility of **1,3-dimethylpseudouridine** relies on its inability to form hydrogen bonds.

- Canonical
 - : Has an extra H-bond donor at N1, increasing RNA stability.
- 1,3-Dimethyl
 - : Both N1 and N3 are capped.
 - Consequence 1 (RNA/DNA Incorporation): If incorporated into a chain, it acts as a bulky mismatch, destabilizing the helix locally or terminating elongation.
 - Consequence 2 (Enzyme Inhibition): It binds to enzymes targeting nucleosides but cannot undergo proton transfer, effectively "jamming" the active site.

Visualization: Structural Blockade Pathway

The following diagram illustrates the synthesis and the consequent loss of Hydrogen Bonding capability (The "Blockade").



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Caption: Synthesis pathway converting Pseudouridine to **1,3-Dimethylpseudouridine**, resulting in the ablation of Watson-Crick hydrogen bonding capacity.

Experimental Workflow: HPLC Detection & Analysis

For researchers quantifying this analogue in biological matrices (e.g., cell lysates or synthetic RNA preparations), a robust separation method is required to distinguish it from endogenous Pseudouridine.

Protocol: Reverse-Phase Ion-Pairing HPLC

Objective: Separate

from

and Uridine.

- Column: C18 analytical column (mm, 5 m).
- Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
- Mobile Phase B: Acetonitrile (100%).
- Gradient Profile:
 - 0–5 min: 0% B (Isocratic hold for polar).
 - 5–20 min: 0% 15% B (Elution of methylated variants).
 - 20–25 min: 15% 50% B (Wash).
- Detection: UV at 260 nm (Standard) and 280 nm (Specific for methylated derivatives which often show a bathochromic shift).
- Expected Retention:
 - Pseudouridine (): ~4.5 min (Early eluting, highly polar).

- **1,3-Dimethylpseudouridine**: ~12.0 min (Retained due to hydrophobic methyl groups).

Therapeutic Applications & Biological Relevance[2][5][9][12][13]

Oncology: Purine Antimetabolite Mimicry

In the context of indolent lymphoid malignancies, **1,3-dimethylpseudouridine** functions as a purine nucleoside analogue.[8][14]

- Mechanism: It interferes with DNA/RNA synthesis pathways.[14] By mimicking the shape of purines without providing the necessary hydrogen bonding faces, it induces apoptosis in rapidly dividing lymphoid cells.
- Key Insight: Its C-glycosidic bond prevents degradation by Purine Nucleoside Phosphorylase (PNP), a common resistance mechanism for standard purine analogues.

RNA Therapeutics: Stability Markers

In mRNA vaccine development, N1-methylpseudouridine is used to suppress immune detection. However, **1,3-dimethylpseudouridine** is used as a negative control or structural probe.

- Because it cannot base pair, incorporating it into an RNA strand forces a single-stranded conformation at that specific locus. This allows researchers to map secondary structures or create "bubble" regions in RNA sensors.

Metabolic Biomarker

It acts as a downstream metabolite marker for methylated xanthines (Theophylline/Caffeine). High levels in urine often correlate with high turnover of modified RNA or dietary intake of methyl-xanthines.

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